(2R,3R,4R,5R)-2-(2-Amino-6-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Catalog No.
S12280930
CAS No.
34793-34-5
M.F
C11H15N5O5
M. Wt
297.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R,4R,5R)-2-(2-Amino-6-methoxy-9H-purin-9-yl)-...

CAS Number

34793-34-5

Product Name

(2R,3R,4R,5R)-2-(2-Amino-6-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

IUPAC Name

(2R,3R,4R,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

InChI

InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6+,7-,10-/m1/s1

InChI Key

IXOXBSCIXZEQEQ-GAWUUDPSSA-N

Canonical SMILES

COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N

Isomeric SMILES

COC1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O)N

The compound (2R,3R,4R,5R)-2-(2-Amino-6-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule characterized by its tetrahydrofuran backbone and a purine derivative. This structure features multiple stereocenters, which contribute to its unique three-dimensional configuration and potentially its biological activity. The presence of the amino group and methoxy substituent on the purine ring suggests that this compound may interact with biological macromolecules, particularly nucleic acids or proteins.

In Biological Systems" class="citation ml-xs inline" data-state="closed" href="https://wou.edu/chemistry/courses/online-chemistry-textbooks/ch103-allied-health-chemistry/ch103-chapter-6-introduction-to-organic-chemistry-and-biological-molecules/" rel="nofollow noopener" target="_blank"> .
  • Oxidation-Reduction Reactions: The structural features allow for potential redox reactions, which are crucial in cellular respiration and energy production

    Research indicates that compounds with similar structures often exhibit significant biological activities, including:

    • Antiviral Properties: Some purine derivatives are known to inhibit viral replication by mimicking nucleotides.
    • Antioxidant Activity: The presence of hydroxyl groups can enhance the compound's ability to scavenge free radicals, providing protective effects against oxidative stress .
    • Enzyme Inhibition: This compound may interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating metabolic disorders or infections.

  • The synthesis of (2R,3R,4R,5R)-2-(2-Amino-6-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves several key steps:

    • Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
    • Introduction of Functional Groups: The amino and hydroxymethyl groups can be introduced via nucleophilic substitution reactions or reductive amination techniques.
    • Purification and Characterization: The final product is purified using chromatography methods and characterized using NMR spectroscopy and mass spectrometry to confirm its structure.

    This compound holds potential applications in various fields:

    • Pharmaceutical Development: Its structural features make it a candidate for drug design targeting viral infections or metabolic diseases.
    • Biochemical Research: As a model compound, it can be used to study enzyme interactions and metabolic pathways.
    • Nutraceuticals: Due to its antioxidant properties, it could be explored for use in dietary supplements aimed at reducing oxidative stress.

    Interaction studies involving this compound often focus on:

    • Molecular Docking Studies: These computational studies predict how the compound interacts with various biological targets, such as enzymes or receptors.
    • In Vitro Assays: Laboratory experiments that evaluate the efficacy of the compound against specific pathogens or cellular models are crucial for understanding its biological potential.
    • Structure-Activity Relationship Studies: Analyzing how changes in structure affect biological activity helps optimize the compound for therapeutic use .

    Several compounds share structural similarities with (2R,3R,4R,5R)-2-(2-Amino-6-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, including:

    Compound NameStructural FeaturesBiological Activity
    AcyclovirPurine analogAntiviral
    RibavirinNucleoside analogAntiviral
    2-AminopurineAmino group on purineAntimicrobial

    Uniqueness

    This compound is unique due to its specific stereochemistry and the combination of functional groups that may provide distinct mechanisms of action compared to similar compounds. Its hydroxymethyl group enhances solubility and may improve bioavailability, making it an interesting candidate for further research.

    XLogP3

    -0.7

    Hydrogen Bond Acceptor Count

    9

    Hydrogen Bond Donor Count

    4

    Exact Mass

    297.10731860 g/mol

    Monoisotopic Mass

    297.10731860 g/mol

    Heavy Atom Count

    21

    Dates

    Modify: 2024-08-09

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